2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
The compound 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile features a 1,3-oxazole core substituted with:
- A carbonitrile group at position 2.
- A piperazin-1-yl group at position 5, acylated with 2-methylbenzoyl.
- An (E)-configured ethenyl group at position 2, linked to a 4-methoxyphenyl ring.
This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological interactions. The 4-methoxy group enhances electron-donating properties, while the 2-methylbenzoyl moiety introduces steric bulk to the piperazine ring .
Properties
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-18-5-3-4-6-21(18)24(30)28-13-15-29(16-14-28)25-22(17-26)27-23(32-25)12-9-19-7-10-20(31-2)11-8-19/h3-12H,13-16H2,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUGMFRQVNVORA-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- An oxazole ring , which is known for its role in various pharmacological activities.
- A piperazine moiety , often associated with neuroactive properties.
- A carbonitrile group , which can enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance:
- A study highlighted the antibacterial activity of oxazole derivatives against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against multidrug-resistant strains, surpassing conventional antibiotics like sparfloxacin in some cases .
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | Sparfloxacin: 64 |
| Escherichia coli | 16 | Ciprofloxacin: 32 |
Anticancer Properties
The compound has shown promise in cancer research:
- In vitro studies reported that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
- The presence of the piperazine group enhances its interaction with cellular targets, potentially increasing its efficacy against various cancer types.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects:
- Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This may lead to applications in treating anxiety and depression .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxazole ring may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : The piperazine moiety likely interacts with neurotransmitter receptors, influencing neurochemical pathways.
- Oxidative Stress Induction : Studies suggest that derivatives can increase reactive oxygen species (ROS) within cells, leading to apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antibacterial Study :
- Anticancer Assessment :
- Neuropharmacological Evaluation :
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound’s analogs differ primarily in substituents on the piperazine acyl group and the ethenyl-linked aromatic ring . These modifications influence electronic, steric, and pharmacokinetic properties.
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- 4-Fluorobenzoyl (): Fluorine’s electronegativity may enhance dipole interactions but increase metabolic susceptibility . 4-Methoxybenzoyl (): Methoxy’s electron-donating effect could stabilize charge-transfer interactions .
Ethenyl-Linked Aromatic Rings :
- 4-Methoxyphenyl (Target) : Para-methoxy enhances resonance effects, favoring planar conformations for target binding.
- 3-Methoxyphenyl () : Meta-substitution disrupts resonance, possibly altering binding affinity .
- 4-Fluorophenyl () : Fluorine’s inductive effect may improve membrane permeability but reduce solubility .
Pharmacological Implications
- Autotaxin Inhibition () : A structurally distinct oxazole-piperazine compound (GLPG1690) demonstrates efficacy in pulmonary fibrosis via lysophosphatidic acid (LPA) modulation. The target compound’s 2-methylbenzoyl group may offer similar metabolic stability .
- Anti-Inflammatory Activity (): Analogs like SC-560 (a pyrazole derivative) highlight the role of methoxy and fluorophenyl groups in cyclooxygenase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
